molecular formula C26H25N3O2 B2851152 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide CAS No. 903342-80-3

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide

Número de catálogo: B2851152
Número CAS: 903342-80-3
Peso molecular: 411.505
Clave InChI: UWZJRGBYHYQZJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C26H25N3O2 and its molecular weight is 411.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 290.35 g/mol
  • Structure : The compound features an indolizine core substituted with a 3,4-dimethylbenzoyl group and a dimethylphenyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate various biological pathways by binding to enzymes or receptors involved in cell signaling and metabolic processes. The precise mechanisms remain under investigation but may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes linked to cancer proliferation or microbial resistance.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells, making it a candidate for anticancer therapy.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds within the same structural class. For instance:

  • A study on similar indolizine derivatives showed potent cytotoxicity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas (OSCC) with selectivity indices indicating reduced toxicity towards non-malignant cells .
  • The mechanism involved apoptosis induction characterized by caspase activation and mitochondrial membrane potential depolarization, suggesting a similar pathway might be relevant for this compound.

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial properties. For example:

  • Compounds with similar structural motifs have been evaluated for their efficacy against various bacterial strains. These studies suggest that modifications in the benzoyl group can enhance antimicrobial activity .

Study 1: Anticancer Efficacy

A recent study investigated the effects of several indolizine derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against cancer cells while sparing normal cells. The study provided data supporting the compound's potential as an antineoplastic agent .

Cell LineIC50 (µM)Selectivity Index
HCT1165.010
HT296.59
Non-malignant>30-

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds. The study reported effective inhibition of both Gram-positive and Gram-negative bacteria, suggesting that structural features significantly influence activity .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Propiedades

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-15-11-12-19(14-17(15)3)25(30)24-23(27)22(21-10-5-6-13-29(21)24)26(31)28-20-9-7-8-16(2)18(20)4/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZJRGBYHYQZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.